molecular formula C23H17Br3N2O4 B11546440 2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

Cat. No.: B11546440
M. Wt: 625.1 g/mol
InChI Key: OIZQFCNPEPPPBB-KKMKTNMSSA-N
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Description

2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and a hydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate typically involves multiple steps:

    Bromination: The initial step involves the bromination of a suitable aromatic precursor to introduce bromine atoms at the desired positions.

    Hydrazinylidene Formation: This step involves the reaction of the brominated intermediate with a hydrazine derivative to form the hydrazinylidene group.

    Esterification: The final step involves the esterification of the intermediate with 3-bromobenzoic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate can undergo various types of chemical reactions:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The hydrazinylidene group can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Hydrolysis: Acidic or basic aqueous solutions are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while hydrolysis will yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxobutanoate: This compound is similar in that it contains an ester group and can undergo similar types of reactions.

    1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol: This compound shares structural similarities and can be used in similar applications.

Properties

Molecular Formula

C23H17Br3N2O4

Molecular Weight

625.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C23H17Br3N2O4/c1-14-5-7-19(8-6-14)31-13-21(29)28-27-12-16-10-18(25)11-20(26)22(16)32-23(30)15-3-2-4-17(24)9-15/h2-12H,13H2,1H3,(H,28,29)/b27-12+

InChI Key

OIZQFCNPEPPPBB-KKMKTNMSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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